molecular formula C9H8ClN3O B12119038 (4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B12119038
M. Wt: 209.63 g/mol
InChI Key: ZJIAPWPWMLTBJI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine: , also known by its systematic name 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine , is a chemical compound with the molecular formula C10H10ClN3O. Let’s break down its structure:

    Empirical Formula: CHClNO

    Molecular Weight: 223.66 g/mol

    SMILES: CC(N)c1nc(no1)-c2ccc(Cl)cc2

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-chloroaniline with an appropriate acid chloride or acid anhydride, followed by cyclization with hydrazine hydrate. The reaction proceeds through the formation of an intermediate oxadiazole ring.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Reduction: Reduction reactions are also feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxadiazole derivative.

Scientific Research Applications

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine: finds applications in various fields:

    Chemistry: As a building block for designing novel compounds.

    Biology: It may serve as a pharmacophore for drug discovery.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While this compound is unique due to its oxadiazole moiety, similar compounds include:

  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)8(11)9-12-5-14-13-9/h1-5,8H,11H2

InChI Key

ZJIAPWPWMLTBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=N2)N)Cl

Origin of Product

United States

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